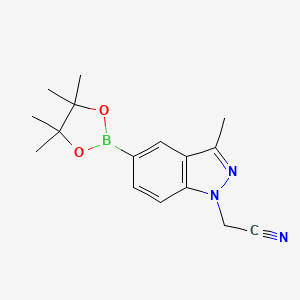
4-Bromo-7-chloro-3-iodo-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a unique compound with potential for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloro-3-iodo-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common method involves the use of 2,6-dichlorobenzonitrile as a starting material, followed by regioselective bromination and cyclization with hydrazine . This method provides a high yield and is suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and iodination, followed by purification techniques like recrystallization and column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-7-chloro-3-iodo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indazole ring can be formed or modified through cyclization reactions involving hydrazine and other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Hydrazine: Used for cyclization reactions.
Transition Metal Catalysts: Such as copper and palladium, used for various catalytic reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted indazoles and other heterocyclic compounds with potential biological activities .
Applications De Recherche Scientifique
4-Bromo-7-chloro-3-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: Studied for its interactions with biological targets and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: Used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of halogen atoms in the structure enhances its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Bromo-7-chloro-3-iodo-1H-indazole include:
7-Bromo-4-chloro-1H-indazol-3-amine: Used in the synthesis of Lenacapavir, a potent capsid inhibitor for the treatment of HIV-1 infections.
4-Bromo-1H-indazole: Known for its biological activities and used in various medicinal applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms, which provides distinct chemical reactivity and biological activity compared to other indazole derivatives. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C7H3BrClIN2 |
|---|---|
Poids moléculaire |
357.37 g/mol |
Nom IUPAC |
4-bromo-7-chloro-3-iodo-2H-indazole |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12) |
Clé InChI |
AQKRVXHGHCQUTO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NNC(=C2C(=C1)Br)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)

![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)


![3H-benzo[e]indol-1-ol](/img/structure/B13675366.png)

